4-Chloro-3-(naphthalen-2-YL)benzoic acid
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Overview
Description
4-Chloro-3-(naphthalen-2-YL)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorine atom and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(naphthalen-2-YL)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chlorobenzoic acid with a naphthalene-2-boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(naphthalen-2-YL)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3-(naphthalen-2-YL)benzoic acid.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
4-Chloro-3-(naphthalen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(naphthalen-2-YL)benzoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar in structure but contains a nitro group instead of a naphthalene moiety.
4-Chloro-3-sulfamoylbenzoic acid: Contains a sulfamoyl group, differing in its functional properties.
Uniqueness: 4-Chloro-3-(naphthalen-2-YL)benzoic acid is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
4-chloro-3-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-16-8-7-14(17(19)20)10-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEPVWTVCOHITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690431 |
Source
|
Record name | 4-Chloro-3-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-00-1 |
Source
|
Record name | 4-Chloro-3-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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